molecular formula C27H23ClF3N3O2S2 B11526823 N-[(2Z)-3-(4-chlorobenzyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

N-[(2Z)-3-(4-chlorobenzyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

Cat. No.: B11526823
M. Wt: 578.1 g/mol
InChI Key: XWGSDTNAEIDIOE-UHFFFAOYSA-N
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Description

The compound (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a pyrrolidine sulfonyl group, and multiple aromatic rings, making it a subject of interest for researchers.

Properties

Molecular Formula

C27H23ClF3N3O2S2

Molecular Weight

578.1 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-(4-pyrrolidin-1-ylsulfonylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C27H23ClF3N3O2S2/c28-22-10-6-19(7-11-22)17-34-25(18-37-26(34)32-23-5-3-4-21(16-23)27(29,30)31)20-8-12-24(13-9-20)38(35,36)33-14-1-2-15-33/h3-13,16,18H,1-2,14-15,17H2

InChI Key

XWGSDTNAEIDIOE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC(=C4)C(F)(F)F)N3CC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form the thiazole ring.

    Substitution Reactions: Aromatic substitution reactions are used to introduce the chlorophenyl and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the thiazole ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dehalogenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions and cellular pathways. It can be used in assays to investigate its effects on different biological systems.

Medicine

The compound’s structure suggests potential pharmaceutical applications. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.

    Thiazole derivatives: Compounds containing the thiazole ring.

    Sulfonyl derivatives: Compounds with sulfonyl groups.

Uniqueness

What sets (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

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